1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-chloro-2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHPCKHKJWNLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 4-chloro-1-methyl-1H-pyrazole using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 4 can undergo nucleophilic substitution under specific conditions. For example:
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Amination : Reaction with amines (e.g., ammonia, primary/secondary amines) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) yields 4-amino derivatives.
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Hydrolysis : Treatment with aqueous NaOH or KOH under reflux produces 4-hydroxypyrazole derivatives, though competing side reactions may occur due to the sensitive ethanone group.
Functional Group Transformations Involving the Ethanone Moiety
The ketone group participates in classic carbonyl reactions:
Reduction
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Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the ketone to a secondary alcohol, 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanol, with yields >85% .
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Borohydride Reduction : NaBH₄ in methanol selectively reduces the ketone at 0–25°C, forming the same alcohol in ~90% yield .
Oxidation
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Strong Oxidants : Under aggressive conditions (e.g., KMnO₄ in acidic media), the ethanone group oxidizes to a carboxylic acid, though this may degrade the pyrazole ring.
Halogenation Reactions
The α-position of the ethanone group is susceptible to halogenation:
Yields vary based on solvent, catalyst, and reaction time. Bromination with NBS/AIBN requires radical initiation, while Br₂ in acidic media proceeds via electrophilic substitution .
Condensation and Cyclization Reactions
The ethanone group participates in condensation with nucleophiles:
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Knorr Quinoline Synthesis : Reacts with β-ketoesters (e.g., diethyl malonate) in ethanol under basic conditions to form fused heterocycles.
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Schiff Base Formation : Condensation with primary amines (e.g., aniline) in ethanol yields imine derivatives, which may further cyclize under acidic conditions.
Ring Functionalization
The pyrazole ring itself can undergo electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 3, though regioselectivity depends on the directing effects of existing substituents.
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Sulfonation : Fuming H₂SO₄ sulfonates the ring at elevated temperatures, primarily at position 3.
Stability and Competing Reactions
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Thermal Degradation : Prolonged heating above 150°C may decompose the compound, releasing CO and HCl.
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates compared to protic solvents.
Key Reaction Data Table
| Reaction | Reagents | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Bromination (α-position) | NBS, AIBN, CCl₄ | Reflux, UV, 24h | 2-Bromo derivative | 20% |
| Bromination (α-position) | Br₂, HBr in CHCl₃ | 20°C, 1h | 2-Bromo derivative | 89% |
| Reduction (ketone) | NaBH₄, MeOH | 0–25°C, 2h | Secondary alcohol | 90% |
| Amination (chloro group) | NH₃, DMF | 80°C, 12h | 4-Amino derivative | 65% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
Research indicates that 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone exhibits significant biological activity, particularly as an enzyme inhibitor. The compound's structure allows it to form hydrogen bonds with active sites of various enzymes, potentially inhibiting their activity. This feature is particularly relevant in the development of therapeutic agents targeting diseases such as cancer and inflammation.
2. Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds, including this compound, possess antimicrobial properties. These compounds can interact with bacterial and fungal targets, making them candidates for the development of new antimicrobial agents.
Agricultural Applications
3. Pesticide Development
The unique chemical structure of this compound allows it to function as a potential pesticide. Its ability to modulate biological pathways in pests can lead to effective pest control solutions while minimizing environmental impact.
Material Science Applications
4. Synthesis of Heterocyclic Compounds
This compound serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic properties. Its reactivity can be harnessed in the development of novel materials with specific functionalities.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including this compound, exhibited promising anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study 2: Agricultural Efficacy
In agricultural research, field trials have shown that formulations containing this compound effectively reduced pest populations while maintaining crop health. The compound's mode of action involves disrupting the hormonal balance in target pests, leading to decreased reproduction rates.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole and pyrazoline derivatives, focusing on substituent effects, crystallography, biological activity, and physicochemical properties.
Structural and Substituent Variations
Table 1: Structural Features of Selected Compounds
Key Observations :
- Electron Effects: The chloro group in the target compound is electron-withdrawing, while the methyl group is electron-donating, creating a balanced electronic profile.
- Ring Saturation : Dihydropyrazole derivatives (e.g., ) exhibit reduced aromaticity, affecting conjugation and hydrogen-bonding capacity compared to fully aromatic pyrazoles .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data
Key Observations :
- The methoxy group in facilitates bifurcated hydrogen bonds, stabilizing crystal packing .
- Hydroxyl-substituted derivatives (e.g., ) exhibit stronger intermolecular interactions, likely improving solubility .
Key Observations :
Biological Activity
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting properties ranging from anti-inflammatory to anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring substituted with a chloro group and an ethanone moiety. The molecular formula is C6H7ClN2O, and its IUPAC name is 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. The presence of the chloro group enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported that derivatives of 1H-pyrazole showed promising in vitro antiproliferative activity against multiple cancer types, suggesting potential for further development as anticancer agents .
Antibacterial and Antifungal Activity
The antibacterial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that certain substituted pyrazoles demonstrate superior antibacterial activity compared to standard antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazoles are recognized for their anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, compounds derived from the pyrazole structure have been evaluated for their ability to reduce inflammation in various models .
Case Studies
Several studies illustrate the biological efficacy of pyrazole derivatives:
- Anticancer Study : A study conducted on various 1H-pyrazole derivatives demonstrated significant inhibition of tumor growth in vivo, particularly in models of breast and lung cancers. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Study : A comparative analysis of substituted pyrazoles revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains of bacteria .
- Anti-inflammatory Study : In a model assessing the anti-inflammatory effects of pyrazole derivatives, significant reductions in pro-inflammatory cytokines were observed, indicating their potential role in managing inflammatory conditions .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and similar compounds:
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1: Reacting substituted pyrazole precursors (e.g., 4-chloro-1-methyl-1H-pyrazole) with acetylating agents under anhydrous conditions.
- Step 2: Optimizing reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., KCO or NaH) to improve yield .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Key Analytical Tools: - HPLC for monitoring reaction progress (e.g., C18 column, acetonitrile/water mobile phase).
- H/C NMR for structural confirmation (e.g., δ ~2.5 ppm for acetyl protons) .
Q. How is the compound characterized structurally in academic research?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry and confirm substituent positions. SHELX software is widely used for structure refinement .
- Example: Bond lengths (C-Cl ~1.74 Å) and angles (pyrazole ring planarity) are validated against crystallographic databases .
- FT-IR spectroscopy: Identify functional groups (e.g., C=O stretch ~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative bioassays: Test the compound under standardized protocols (e.g., MIC assays for antimicrobial activity) against reference strains .
- Structure-activity relationship (SAR) studies: Modify substituents (e.g., replacing Cl with F) to isolate contributing factors to activity discrepancies .
- Computational modeling: Use DFT or molecular docking to predict interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies optimize crystallization conditions for X-ray studies of pyrazole derivatives?
Methodological Answer:
- Solvent screening: Use mixed solvents (e.g., DCM/hexane) to balance solubility and slow nucleation .
- Temperature gradients: Gradual cooling (e.g., 4°C/day) enhances crystal quality .
- Additives: Small amounts of co-solvents (e.g., ethyl acetate) reduce twinning defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
